5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the nicotinamide ring.
Sulfonylation: Attachment of the morpholinosulfonyl group to the phenyl ring.
Amidation: Formation of the amide bond between the nicotinamide and the sulfonylated phenyl ring.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving IκB Kinase inhibition, which is crucial for understanding inflammatory pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively inhibiting IκB Kinase (IKK), a key enzyme involved in the regulation of the NF-κB signaling pathway. By inhibiting IKK, the compound prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB. This inhibition leads to reduced expression of pro-inflammatory genes and has potential therapeutic implications for inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-(morpholinosulfonyl)phenyl)nicotinamide
- 5-fluoro-N-(4-(morpholinosulfonyl)phenyl)nicotinamide
- 5-iodo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide exhibits higher potency and selectivity for IκB Kinase inhibition. The presence of the bromine atom enhances its binding affinity and inhibitory activity, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-13-9-12(10-18-11-13)16(21)19-14-1-3-15(4-2-14)25(22,23)20-5-7-24-8-6-20/h1-4,9-11H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHFWMATSAVJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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